(6-Methoxypyridin-3-YL)methanol
Overview
Description
(6-Methoxypyridin-3-YL)methanol: is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 3-position
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the production of specialty chemicals and intermediates for various industrial processes.
- Used in the formulation of advanced materials with specific properties.
Mechanism of Action
Mode of Action
The mode of action of (6-Methoxypyridin-3-YL)methanol is currently unknown. The compound’s interaction with its targets and the resulting changes at the molecular and cellular level are subjects of ongoing research .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently lacking .
Safety and Hazards
“(6-Methoxypyridin-3-YL)methanol” is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and handling only by those properly qualified in the handling and use of potentially hazardous chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (6-Methoxypyridin-3-YL)methanol typically begins with 6-methoxypyridine.
Reaction with Formaldehyde: The 6-methoxypyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methoxypyridin-3-YL)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxypyridine-3-methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
(6-Hydroxypyridin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(6-Methylpyridin-3-YL)methanol: Similar structure but with a methyl group instead of a methoxy group.
(6-Fluoropyridin-3-YL)methanol: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group at the 6-position imparts unique electronic and steric properties to (6-Methoxypyridin-3-YL)methanol, influencing its reactivity and interactions with molecular targets.
- Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYUHMWNUVAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482833 | |
Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-63-7 | |
Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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